An In-depth Technical Guide to 4-(2-Hydroxyethyl)indolin-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-Hydroxyethyl)indolin-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)indolin-2-one is a heterocyclic organic compound featuring an indolin-2-one (also known as oxindole) core substituted at the 4-position with a 2-hydroxyethyl group. This molecule has garnered significant attention in the field of medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a secondary lactam and a primary alcohol, makes it a versatile building block for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(2-Hydroxyethyl)indolin-2-one, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
4-(2-Hydroxyethyl)indolin-2-one is typically a white to pale yellow crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 177.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 139122-19-3 | --INVALID-LINK--[1] |
| Melting Point | 148-150 °C | ECHEMI |
| Boiling Point (Predicted) | 390.0 ± 42.0 °C at 760 mmHg | ECHEMI |
| Density (Predicted) | 1.253 ± 0.06 g/cm³ | ECHEMI |
| pKa (N-H, Predicted) | ~18 (typical for indolin-2-ones) | --INVALID-LINK--[2] |
| pKa (O-H, Predicted) | ~16 (typical for primary alcohols) | --INVALID-LINK--[3] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. Limited solubility in water. | MyBioSource, --INVALID-LINK--[4] |
Spectroscopic Characterization
The structural elucidation of 4-(2-Hydroxyethyl)indolin-2-one is accomplished through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indolinone core, the methylene protons of the ethyl chain, and the protons of the hydroxyl and amine groups. The aromatic region will show a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The two methylene groups of the hydroxyethyl side chain will appear as triplets, assuming coupling to each other. The chemical shifts of the N-H and O-H protons can be variable and may appear as broad singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals. The carbonyl carbon of the lactam will resonate at the downfield region (typically 170-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The two methylene carbons of the hydroxyethyl group will be observed in the aliphatic region, with the carbon attached to the hydroxyl group being more downfield.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the lactam will be prominent around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the hydroxyethyl side chain or other characteristic cleavages of the indolinone ring.
Synthesis of 4-(2-Hydroxyethyl)indolin-2-one
A practical synthetic route to 4-(2-Hydroxyethyl)indolin-2-one has been reported, starting from commercially available materials.[5] The general synthetic strategy involves the construction of the indolinone core followed by the introduction or modification of the side chain. A representative synthetic workflow is outlined below.
Figure 1: Generalized synthetic workflow for 4-(2-Hydroxyethyl)indolin-2-one.
Detailed Experimental Protocol (Representative):
A plausible multi-step synthesis can be envisioned starting from a suitably substituted phenylacetic acid derivative. The following is a representative protocol based on established organic chemistry principles.
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Nitration: A substituted phenylacetic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the appropriate position on the aromatic ring.
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Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
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Lactam Formation (Cyclization): The resulting amino acid undergoes intramolecular cyclization to form the indolin-2-one ring system. This can be achieved by heating or by using acid or base catalysis.
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Side Chain Modification: If the starting material contained a precursor to the hydroxyethyl group (e.g., an ester), a final reduction step using a reagent like lithium aluminum hydride would yield the desired primary alcohol.
Reactivity and Chemical Transformations
The chemical reactivity of 4-(2-Hydroxyethyl)indolin-2-one is dictated by its two primary functional groups: the secondary lactam and the primary alcohol.
Figure 2: Key reaction pathways for 4-(2-Hydroxyethyl)indolin-2-one.
Reactions of the Lactam (N-H):
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N-Alkylation: The nitrogen atom of the lactam can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with an alkyl halide. This is a common strategy for introducing substituents on the nitrogen atom of the indolinone core.[6][7]
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N-Acylation: The lactam nitrogen can also undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base.
Reactions of the Hydroxyl Group (O-H):
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O-Acylation (Esterification): The primary alcohol can be readily esterified using acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or coupling agents).
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O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis).
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the oxidation state of the product.
Applications in Drug Discovery and Development
The primary application of 4-(2-Hydroxyethyl)indolin-2-one is as a key intermediate in the synthesis of Ropinirole.[5] Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis of Ropinirole from 4-(2-Hydroxyethyl)indolin-2-one typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with di-n-propylamine.
Furthermore, the indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including protein kinase inhibitors.[8] Consequently, 4-(2-Hydroxyethyl)indolin-2-one serves as a valuable starting material for the synthesis of novel indolin-2-one derivatives with potential therapeutic applications. The hydroxyethyl group provides a convenient handle for further chemical modifications and the attachment of various pharmacophores.
Safety and Handling
4-(2-Hydroxyethyl)indolin-2-one is classified as a research chemical and should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation. It is recommended to use personal protective equipment, such as gloves, safety glasses, and a lab coat, when handling this compound. For long-term storage, it should be kept in a refrigerator.[9]
Conclusion
4-(2-Hydroxyethyl)indolin-2-one is a fundamentally important building block in medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of pharmaceuticals, most notably Ropinirole. A thorough understanding of its synthesis, characterization, and chemical transformations is essential for researchers and scientists working in drug discovery and development, enabling the design and creation of novel therapeutic agents based on the privileged indolin-2-one scaffold.
References
- 1. 4-(2-Hydroxyethyl)indolin-2-one | C10H11NO2 | CID 10943004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. clearsynth.com [clearsynth.com]
